Pluracidomycin Pluracidomycin Pluracidomycin is a carbapenem antibiotic from Streptomyces pluracidomyceticus.
Brand Name: Vulcanchem
CAS No.: 82138-64-5
VCID: VC0539882
InChI: InChI=1S/C9H11NO10S2/c1-3(20-22(17,18)19)6-4-2-5(21(14,15)16)7(9(12)13)10(4)8(6)11/h3-4,6H,2H2,1H3,(H,12,13)(H,14,15,16)(H,17,18,19)/t3-,4+,6-/m0/s1
SMILES: CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O
Molecular Formula: C9H11NO10S2
Molecular Weight: 357.3 g/mol

Pluracidomycin

CAS No.: 82138-64-5

Cat. No.: VC0539882

Molecular Formula: C9H11NO10S2

Molecular Weight: 357.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pluracidomycin - 82138-64-5

Specification

CAS No. 82138-64-5
Molecular Formula C9H11NO10S2
Molecular Weight 357.3 g/mol
IUPAC Name (5R,6R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C9H11NO10S2/c1-3(20-22(17,18)19)6-4-2-5(21(14,15)16)7(9(12)13)10(4)8(6)11/h3-4,6H,2H2,1H3,(H,12,13)(H,14,15,16)(H,17,18,19)/t3-,4+,6-/m0/s1
Standard InChI Key KSUVJVOKUIADCL-RPDRRWSUSA-N
Isomeric SMILES C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O
SMILES CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O
Canonical SMILES CC(C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Elucidation

Molecular Characterization

Pluracidomycin (IUPAC name: (5R,6R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid) has a molecular formula of C₉H₁₁NO₁₀S₂ and a molecular weight of 357.3 g/mol . Its SMILES notation (C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O)OS(=O)(=O)O) highlights the stereochemical arrangement of the bicyclic core, sulfonic acid group at position C3, and a sulfated ethyl side chain at position C6 .

Table 1: Physicochemical Properties of Pluracidomycin

PropertyValue
Molecular FormulaC₉H₁₁NO₁₀S₂
Molecular Weight357.3 g/mol
IUPAC Name(5R,6R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Key Stereocenters5R, 6R, 1S (ethyl group)
StabilityStable at pH 6.0–6.5

Structural Variants and Analogs

Pluracidomycin exists in multiple isoforms, including Pluracidomycin A, B, C, and D, which differ in side-chain substituents. For instance, Pluracidomycin B replaces the sulfonic acid at C3 with a carboxymethylsulfinyl group . These structural modifications influence antibacterial potency and β-lactamase affinity, as demonstrated by electrophoretic mobility studies .

Biosynthesis and Production

Microbial Origin

Pluracidomycin is produced via fermentation of Streptomyces pluracidomyceticus (strain PA-41746), a soil-dwelling actinomycete . Optimal yields are achieved under controlled pH (6.0–6.5) and nutrient conditions, with a typical batch yielding 450 mg of Factor A, 100 mg of Factor B, and 150 mg of Factor C per 200 L of filtrate .

Extraction and Purification

The compound is extracted using phase-transfer reagents and purified through sequential ion-exchange chromatography, reverse-phase chromatography, and gel filtration . Sodium salts of pluracidomycin are isolated to enhance stability, critical for downstream pharmaceutical applications .

Pharmacological Properties

Antibacterial Activity

Pluracidomycin demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to contemporary carbapenems . Its dual mechanism involves:

  • β-Lactam Ring Reactivity: Acylation of penicillin-binding proteins (PBPs) to disrupt cell wall synthesis.

  • β-Lactamase Inhibition: Irreversible binding to serine hydrolases, protecting co-administered β-lactams from degradation .

Table 2: Comparative Activity of Pluracidomycin Analogs

AnalogTarget BacteriaInhibition Zone (mm)β-Lactamase IC₅₀ (µM)
Factor AS. aureus, E. coli14–150.8
Factor BP. aeruginosa, B. subtilis12–131.2
Factor CS. pyogenes, K. pneumoniae10–112.5

Synergistic Effects

Combining pluracidomycin with penicillin derivatives enhances efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .

Research Advancements and Applications

Structural Optimization

Patents disclose analogs with improved pharmacokinetics, such as deoxy-pluracidomycins, where the sulfonic acid group is replaced with hydrogen or alkyl chains . These derivatives retain antibacterial activity while reducing renal toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator